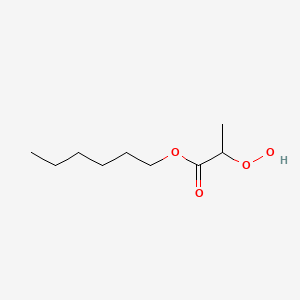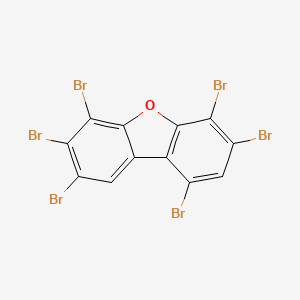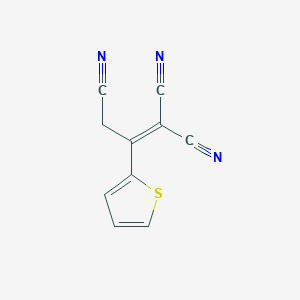
1-(3-Bromopropanoyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropanoyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C7H10BrNO2. It is known for its unique structure, which includes a bromopropanoyl group attached to a pyrrolidine-2,5-dione ring.
Métodos De Preparación
The synthesis of 1-(3-Bromopropanoyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
1-(3-Bromopropanoyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropanoyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl groups in the pyrrolidine-2,5-dione ring can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while reduction reactions typically produce alcohols .
Aplicaciones Científicas De Investigación
1-(3-Bromopropanoyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropanoyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromopropanoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1-(3-Bromopropanoyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(3-Bromopropyl)pyrrolidine-2,5-dione: This compound has a similar structure but with a bromopropyl group instead of a bromopropanoyl group.
Pyrrolidine-2,5-dione Derivatives: Various derivatives of pyrrolidine-2,5-dione, such as those with different substituents on the nitrogen atom, show diverse biological activities and chemical properties.
N-Substituted Pyrrolidines: Compounds with different substituents on the nitrogen atom of the pyrrolidine ring can have varying biological and chemical properties, making them useful for different applications.
Propiedades
Número CAS |
824939-84-6 |
|---|---|
Fórmula molecular |
C7H8BrNO3 |
Peso molecular |
234.05 g/mol |
Nombre IUPAC |
1-(3-bromopropanoyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H8BrNO3/c8-4-3-7(12)9-5(10)1-2-6(9)11/h1-4H2 |
Clave InChI |
NGDJYWLQNAXIAN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)C(=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14229426.png)





![4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one](/img/structure/B14229459.png)





![1-N-(4-chlorophenyl)-4-hydroxy-2-N-[4-(3-oxomorpholin-4-yl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B14229477.png)
![[(2,5-Dimethylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B14229480.png)
